molecular formula C17H12O5 B1318533 [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid CAS No. 141113-49-7

[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B1318533
CAS No.: 141113-49-7
M. Wt: 296.27 g/mol
InChI Key: WNYVZBLBZWILFE-UHFFFAOYSA-N
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Description

[(2-Oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid is a coumarin derivative characterized by a phenyl group at the C3 position of the chromen-2-one core and an acetic acid moiety linked via an ether bond at the C7 oxygen (Figure 1). This compound belongs to a class of aryloxyacetic acids, which are structurally tailored for diverse applications, including biological activity and material science.

Properties

IUPAC Name

2-(2-oxo-3-phenylchromen-7-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c18-16(19)10-21-13-7-6-12-8-14(11-4-2-1-3-5-11)17(20)22-15(12)9-13/h1-9H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYVZBLBZWILFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589656
Record name [(2-Oxo-3-phenyl-2H-1-benzopyran-7-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141113-49-7
Record name [(2-Oxo-3-phenyl-2H-1-benzopyran-7-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-oxo-3-phenylchromen-7-ol (Intermediate)

  • Reagents: Salicylaldehyde derivatives and benzoylacetic acid or phenylacetic acid derivatives.
  • Conditions: Acidic catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) or base catalysis under reflux in solvents like ethanol or acetic acid.
  • Outcome: Formation of the coumarin core with a free hydroxyl group at the 7-position.

Etherification to Introduce the Oxyacetic Acid Group

  • Reagents: Chloroacetic acid or ethyl chloroacetate as the alkylating agent.
  • Base: Potassium carbonate or sodium hydride to deprotonate the 7-hydroxy group.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone.
  • Procedure: The 7-hydroxy coumarin intermediate is reacted with chloroacetic acid or its ester under stirring at elevated temperature (50–80 °C) for several hours.
  • Hydrolysis (if ester used): If ethyl chloroacetate is used, subsequent hydrolysis under acidic or basic conditions converts the ester to the free acetic acid.

Purification and Characterization

  • Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or column chromatography.
  • Characterization:
    • NMR Spectroscopy: Confirms the aromatic protons, chromenone structure, and the methylene protons of the oxyacetic acid group.
    • Mass Spectrometry: Confirms molecular weight (~296 g/mol).
    • HPLC: Confirms purity, typically >95%.
    • Melting Point: Used as a physical characterization parameter.

Research Findings and Optimization

  • Studies on coumarin derivatives, including those with oxyacetic acid substituents, indicate that the etherification step is critical for yield and purity. Using potassium carbonate in DMF at 70 °C for 6–12 hours typically provides optimal conversion.
  • The choice of alkylating agent affects the ease of purification; esters allow for easier handling but require an additional hydrolysis step.
  • Spectroscopic data confirm the successful formation of the ether bond and retention of the chromenone core.
  • High-performance liquid chromatography (HPLC) is used to monitor reaction progress and confirm product purity.

Summary Table of Preparation Parameters

Step Reaction Type Reagents/Conditions Key Notes Typical Yield (%)
1 Coumarin core formation Salicylaldehyde + phenylacetic acid, acid/base catalyst, reflux in ethanol/acetic acid Formation of 7-hydroxy-2-oxo-3-phenylchromen 70–85
2 Etherification 7-hydroxy coumarin + chloroacetic acid or ethyl chloroacetate, K2CO3, DMF, 50–80 °C, 6–12 h Alkylation at 7-OH position; ester hydrolysis if needed 60–80
3 Purification Recrystallization or chromatography Achieves >95% purity

Additional Notes

  • The compound this compound is commercially available from specialized chemical suppliers, but custom synthesis is often required for research purposes.
  • The synthetic route is adaptable to introduce various substituents on the phenyl ring or chromen core for structure-activity relationship studies.
  • The compound’s preparation is supported by standard organic synthesis protocols and confirmed by multiple spectroscopic and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce various substituted coumarin derivatives .

Mechanism of Action

The mechanism of action of [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid involves its interaction with various molecular targets and pathways. The compound can penetrate cell membranes and interact with intracellular targets, such as enzymes and receptors . It may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs and their distinguishing features are summarized in Table 1 :

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
[(2-Oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid C3: Phenyl; C7: Acetic acid C₁₇H₁₂O₅ Chelation potential, adsorption applications
[(4-Oxo-4H-1-benzopyran-7-yl)oxy]acetic acid C4: Oxo group; C7: Acetic acid C₁₃H₁₀O₅ Diuretic and uricosuric activity
[3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy acetic acid C3: 3,4-Dimethoxyphenyl; C7: Acetic acid C₁₉H₁₆O₇ Enhanced solubility; antioxidant activity
2-((3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide C7: Acetamide; C3: Benzyl; C4: Methyl C₂₀H₁₇NO₄ Antimicrobial activity
[(6-Methyl-4-oxo-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid Cyclopentane-fused chromene; C7: Acetic acid C₁₆H₁₆O₅ Structural rigidity for material science

Key Observations :

  • Substituent Effects : The phenyl group at C3 (target compound) increases hydrophobicity compared to the methoxy-substituted analog in , which improves solubility.
  • Functional Group Impact : The free -COOH group in the target compound enhances uranium adsorption efficiency (e.g., similar to acetic acid-modified biochar in ), whereas acetamide derivatives (e.g., ) prioritize hydrogen bonding for biological interactions.
Adsorption and Coordination Chemistry
  • Uranium Adsorption: The acetic acid group in the target compound mimics the behavior of acetic acid-modified sludge biochar (ASBB), where -COOH groups enable monodentate coordination with U(VI) ions (97.8% removal efficiency at pH 6.0) . Comparatively, hydroxylated coumarins (e.g., ) lack this chelation capacity.
  • Kinetics : The target compound’s adsorption equilibrium aligns with pseudo-second-order kinetics (similar to ASBB in ), indicating chemisorption-driven processes.

Biological Activity

[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid is a coumarin derivative that has garnered attention for its diverse biological activities. Coumarins are known for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antioxidant, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a chromenone backbone with an acetic acid moiety, which enhances its solubility and biological activity. The structure can be represented as follows:

 2 oxo 3 phenyl 2H chromen 7 yl oxy acetic acid\text{ 2 oxo 3 phenyl 2H chromen 7 yl oxy acetic acid}

This structural configuration allows the compound to penetrate cell membranes and interact with intracellular targets, making it a subject of interest in pharmacological research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of this compound showed high activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 µg/mL to 12.5 µg/mL against MRSA and other pathogens .

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus pneumoniae6.25
Compound BPseudomonas aeruginosa12.5
Compound CBacillus subtilis25

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. These assays indicated that the compound effectively neutralizes free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to free radicals .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was demonstrated in vitro against various cancer types, including breast and colon cancer cells .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Interaction : It may modulate signaling pathways by interacting with cellular receptors, leading to altered gene expression.
  • Radical Scavenging : The antioxidant properties are facilitated by the compound's ability to donate electrons, thus neutralizing reactive oxygen species (ROS).

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy : In a clinical setting, derivatives were tested against resistant bacterial strains, demonstrating significant reductions in bacterial load.
  • Cancer Cell Line Studies : Research involving various cancer cell lines showed that treatment with the compound led to a marked decrease in viability and increased apoptosis rates compared to control groups.

Q & A

How can researchers resolve contradictions in anisotropic displacement parameters during X-ray refinement of [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid?

Advanced Methodological Answer:
Discrepancies in anisotropic displacement parameters during refinement often arise from poor data quality or overparameterization. Using SHELXL ( ), researchers should:

  • Validate thermal parameter restraints (e.g., SIMU and DELU commands) to suppress unrealistic atomic vibrations.
  • Cross-check data with the R1 and wR2 convergence trends; a divergence >2% suggests overfitting.
  • Employ the TWIN command if twinning is suspected, as coumarin derivatives often form pseudo-merohedral twins.
  • Use the WinGX/ORTEP suite () to visualize ellipsoids and identify outliers (>50% anisotropy). Reprocess raw data with SHELXPRO if systematic errors persist.

What synthetic strategies are effective for introducing electron-withdrawing substituents to the coumarin core of this compound?

Advanced Methodological Answer:
The 7-hydroxy group in coumarin derivatives allows regioselective functionalization:

  • Step 1: Protect the 7-OH group using tert-butyldimethylsilyl (TBDMS) chloride in DMF under inert conditions (yield >85%).
  • Step 2: Perform Friedel-Crafts acylation at the 3-phenyl ring using AlCl₃ and acyl chlorides ( ). Monitor regiochemistry via in situ ¹H NMR.
  • Step 3: Deprotect the 7-OH group with tetrabutylammonium fluoride (TBAF) and couple with acetic acid via Mitsunobu reaction (PPh₃/DIAD, 0°C, 12h) ().
  • Yield Optimization: Replace DIAD with ADDP for higher efficiency in polar aprotic solvents (e.g., THF).

How can researchers validate the purity of this compound derivatives post-synthesis?

Methodological Answer:
Combine orthogonal analytical techniques:

  • HPLC-DAD/MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in acetonitrile/water (gradient: 30%→95% ACN over 20 min). Monitor λ=254 nm (coumarin absorbance) and confirm mass via ESI+ (expected [M+H]⁺ = 297.28) ( ).
  • ¹³C NMR : The carbonyl resonance at δ~160 ppm (C2=O) and acetate methylene at δ~60 ppm (OCH₂CO) should show no splitting (>95% purity).
  • Elemental Analysis : Acceptable C/H/N deviation ≤0.4% from theoretical values (e.g., C₁₈H₁₄O₅: C 68.79%, H 4.49%) ( ).

What computational approaches predict viable synthetic routes for novel derivatives of this compound?

Advanced Methodological Answer:
Leverage retrosynthetic AI tools trained on databases like Reaxys and Pistachio ():

  • Input the SMILES string (O=C(O)COc1ccc2c(c1)oc(c(c2=O)c1ccccc1)) and set precursor scoring to "Relevance Heuristic."
  • Prioritize one-step reactions (e.g., nucleophilic substitution at the 7-O position using bromoacetate esters ()).
  • Validate predicted routes with DFT calculations (B3LYP/6-31G*) for transition-state energy barriers (<25 kcal/mol feasible).

How should researchers design bioactivity studies for this compound derivatives?

Advanced Methodological Answer:

  • Target Selection : Coumarins often inhibit E. coli DNA gyrase ( ). Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted binding affinity <−8.0 kcal/mol to GyrB ATPase.
  • In Vitro Assays :
    • MIC Determination : Test against Gram-negative (E. coli ATCC 25922) and Gram-positive (S. aureus ATCC 29213) strains via broth microdilution (CLSI guidelines).
    • Cytotoxicity : Use MTT assay on HEK-293 cells (IC₅₀ >50 µM acceptable).
  • Data Interpretation : Apply Chou-Talalay synergy analysis if combining with β-lactams ( ).

What strategies mitigate low yields in the coupling of acetic acid to the 7-hydroxy coumarin precursor?

Methodological Answer:

  • Solvent Optimization : Replace DMF with DMSO to enhance nucleophilicity of the 7-OH group ().
  • Catalyst : Use DMAP (4-dimethylaminopyridine) at 10 mol% to accelerate Mitsunobu reactions.
  • Workup : Extract unreacted starting material with ethyl acetate (3×50 mL) and purify via flash chromatography (SiO₂, hexane:EtOAc 3:1).
  • Yield Tracking : Monitor reaction progress via TLC (Rf=0.3 in EtOAc) and quantify using HPLC ().

How can researchers address poor solubility of this compound in aqueous buffers?

Advanced Methodological Answer:

  • Co-Solvents : Use 10% DMSO/PBS (v/v) for in vitro assays. Confirm stability via UV-Vis (λ=320 nm) over 24h.
  • Prodrug Design : Synthesize the ethyl ester derivative () for improved lipophilicity (logP ~2.8). Hydrolyze in vivo via esterases.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100 nm, PDI <0.2) using emulsion-solvent evaporation. Characterize release kinetics in pH 7.4 PBS.

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